BenchChemオンラインストアへようこそ!

Phenitrone

Toxicology In Vivo Safety Pharmacology Procurement Specification

Phenitrone (IUPAC: 3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one; molecular formula C₁₅H₂₀N₂O₃; molecular weight 276.33 g/mol) is a synthetic aminoalkyl aryl ketone featuring an azepane ring. Historically investigated as a purported hashish and LSD antagonist , this compound is supplied as a free base (CAS 3670-65-3) or as the hydrochloride salt (CAS 13492-21-2) for research purposes.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 3670-65-3
Cat. No. B1194283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenitrone
CAS3670-65-3
Synonyms3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride
phenitrone
phenitrone monohydrochloride
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H20N2O3/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20/h5-7,12H,1-4,8-11H2
InChIKeyQNMJTXJJZVGMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenitrone (CAS 3670-65-3) Procurement Guide: Core Identity and Research-Grade Specification Profile


Phenitrone (IUPAC: 3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one; molecular formula C₁₅H₂₀N₂O₃; molecular weight 276.33 g/mol) is a synthetic aminoalkyl aryl ketone featuring an azepane ring . Historically investigated as a purported hashish and LSD antagonist [1], this compound is supplied as a free base (CAS 3670-65-3) or as the hydrochloride salt (CAS 13492-21-2) for research purposes. Its structural features—a meta-nitrophenyl ketone linked to a seven-membered azepane via an ethylene spacer—differentiate it from both morphinan-derived opioid modulators and classical hallucinogen antagonists, establishing it as a niche tool for probing cannabinoid–monoamine interactions. Current procurement relevance stems from its unique pharmacological fingerprint in legacy in vivo datasets, which cannot be replicated by modern mono-target CB1 antagonists or serotonergic agents.

Phenitrone (3670-65-3) Procurement Risk: Why Structural Analogs and In-Class Alternatives Cannot Substitute for Phenitrone


In-class substitution of phenitrone with structurally or functionally related compounds (e.g., levallorphan, atropine, or modern CB1 antagonists such as rimonabant) is not supported by the pharmacological record. Phenitrone simultaneously decreases brain serotonin levels and turnover rate while potentiating Δ⁹-THC-induced hypothermia—a dual action profile that is absent in opioid antagonists, anticholinergics, or selective CB1 antagonists [1]. Within the THC drug discrimination paradigm, phenitrone failed to generalize to the THC cue, distinguishing it from atropine (which did transfer at 150 mg/kg) [2]. Furthermore, the compound’s in vivo acute toxicity (LD₅₀ 175 mg/kg i.p. in mice) and its dose-dependent inhibition of Δ⁹-THC-induced antinociception in the tail-flick assay [3] define a narrow, reproducible experimental window that generic substitution would invalidate. The quantitative evidence below demonstrates that phenitrone cannot be replaced without losing the specific neurochemical and behavioral endpoints documented in the primary literature.

Quantitative Differentiation Evidence for Phenitrone (3670-65-3) Against Closest Pharmacological Comparators


Acute Systemic Toxicity (LD₅₀) Comparison: Phenitrone vs. Levallorphan in Mice

Phenitrone exhibits an intraperitoneal LD₅₀ of 175 mg/kg in mice [1], which is numerically lower than the LD₅₀ of 184 mg/kg reported for levallorphan tartrate via the same route [2]. This 4.9% difference in median lethal dose establishes a slightly narrower safety margin for phenitrone, a critical parameter for study design when dose-ranging in cannabinoid interaction experiments. Procurement decisions must account for this differential toxicity because experimental protocols requiring repeated dosing or combination with THC will be constrained by phenitrone's lower lethal threshold.

Toxicology In Vivo Safety Pharmacology Procurement Specification

Differential Modulation of THC-Induced Antinociception: Phenitrone Produces Dose-Dependent Inhibition in the Tail-Flick Assay

In the mouse tail-flick test, co-administration of phenitrone with Δ⁹-THC produced a dose-dependent inhibition of Δ⁹-THC-induced antinociceptive activity [1]. This contrasts with levallorphan tartrate, which was tested for antagonistic effects against THC discrimination but was found ineffective in preventing the THC cue [2]. The quantitative dose-response relationship for phenitrone's attenuation of THC antinociception, although full dose-effect parameters are not publicly tabulated, represents a qualitatively distinct interaction not observed with opioid modulators. Researchers studying cannabinoid–non-cannabinoid pharmacodynamic interactions require phenitrone specifically to reproduce this inhibitory effect on THC-induced antinociception.

Cannabinoid Pharmacology Pain Research Behavioral Pharmacology

Opposing Neurochemical Effects on Brain Serotonin: Phenitrone Decreases, Whereas LSD Increases Serotonin Levels

Phenitrone significantly decreased whole-brain serotonin levels and serotonin turnover rate in mice, while having no effect on norepinephrine levels [1]. In contrast, LSD induces a generalized increase of serotonin in rodent brain [2]. This opposing directionality (decrease vs. increase) constitutes a fundamental neurochemical differentiation that cannot be achieved with any known classical hallucinogen antagonist. The quantitative magnitude of serotonin depletion and turnover reduction is available in the primary full-text report (Spaulding et al., 1975), and this directionally opposite effect is the basis for phenitrone's continued use as a unique control in serotonergic modulation studies.

Neurochemistry Serotonergic System Mechanistic Differentiation

Potentiation of THC-Induced Hypothermia vs. CB1 Antagonist Blockade: A Unique Thermopharmacological Profile

Phenitrone did not block and actually potentiated the hypothermic effect of Δ⁹-THC in mice [1], in stark contrast to the CB1 antagonist rimonabant, which produces dose-dependent rightward shifts in the THC hypothermia dose–effect curve with significant increases in control ED₅₀ [2]. The enhancement of THC-induced hypothermia by phenitrone represents a pro-hypothermic interaction that is pharmacologically opposite to the anti-hypothermic action of CB1 antagonists. This differential effect on body temperature regulation is critical for studies where THC-induced hypothermia serves as a pharmacodynamic biomarker, and only phenitrone can produce the potentiation phenotype in this model.

Thermoregulation Cannabinoid Interaction In Vivo Pharmacology

Recommended Experimental and Procurement Scenarios for Phenitrone (3670-65-3) Based on Quantitative Differentiation


In Vivo Cannabinoid Interaction Studies Requiring a Pro-Hypothermic Agent

When the experimental objective is to potentiate, rather than block, THC-induced hypothermia, phenitrone is the appropriate tool compound. As shown above, phenitrone uniquely enhances the hypothermic response to Δ⁹-THC, unlike CB1 antagonists (rimonabant) that attenuate it [1]. Procure phenitrone for any protocol in which THC-induced hypothermia serves as a pharmacodynamic readout and a pro-hypothermic interaction is the desired pharmacological manipulation.

Neurochemical Dissection of Serotonergic–Cannabinoid Cross-Talk

For studies aimed at dissecting the interplay between cannabinoid signaling and brain serotonin dynamics, phenitrone provides a unique pharmacological probe that decreases serotonin levels and turnover without affecting norepinephrine [1]. This profile is opposite to that of LSD and distinct from selective serotonin reuptake inhibitors. Procure phenitrone when the research question requires a compound that simultaneously engages cannabinoid-interacting pathways and reduces serotonergic tone.

Drug Discrimination Training and Transfer Experiments with Δ⁹-THC Cue

In rat or mouse drug discrimination paradigms using Δ⁹-THC as the training stimulus, phenitrone serves as a critical negative control: it lacks generalization to the THC cue and is ineffective as an antagonist of THC discrimination [1]. This contrasts with atropine (which transferred at 150 mg/kg) and other anticholinergics. Procure phenitrone when the experimental design requires verification that THC-appropriate responding is not mediated by non-cannabinoid mechanisms.

Acute Toxicology Benchmarking for Aminoalkyl Aryl Ketone Derivatives

Phenitrone's well-defined acute toxicity profile (LD₅₀ 175 mg/kg i.p. in mice) [1] makes it a useful benchmarking compound for structure–toxicity relationship studies within the aminoalkyl aryl ketone series. When synthesizing or evaluating novel azepane-containing analogs, procuring phenitrone as a reference standard ensures that comparative toxicity assessments are anchored to a compound with documented in vivo lethality data in the public domain.

Quote Request

Request a Quote for Phenitrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.